N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide
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Overview
Description
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and hydrazide functionalities, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the hydrazide intermediate: This step involves the reaction of an appropriate hydrazine derivative with an ester or acid chloride to form the hydrazide.
Condensation reaction: The hydrazide intermediate is then reacted with an aldehyde or ketone to form the desired hydrazone linkage.
Introduction of the dinitrophenoxy group: This step involves the nitration of a phenol derivative followed by etherification to introduce the dinitrophenoxy group.
Final coupling: The final step involves coupling the hydrazone intermediate with the quinolin-8-yloxy moiety under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Formation of nitro derivatives or oxides
Reduction: Formation of amines
Substitution: Formation of substituted aromatic derivatives
Scientific Research Applications
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cellular receptors, leading to changes in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-4-fluorobenzohydrazide
- N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylene}-3-hydroxy-2-naphthohydrazide
Uniqueness
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide stands out due to its combination of the quinolin-8-yloxy moiety and the dinitrophenoxy group, which imparts unique electronic and steric properties. These features may enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H19N5O8 |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
N-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C25H19N5O8/c1-36-23-12-16(7-9-21(23)38-20-10-8-18(29(32)33)13-19(20)30(34)35)14-27-28-24(31)15-37-22-6-2-4-17-5-3-11-26-25(17)22/h2-14H,15H2,1H3,(H,28,31)/b27-14+ |
InChI Key |
BTZCZOOYGGYODQ-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC3=C2N=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC3=C2N=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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